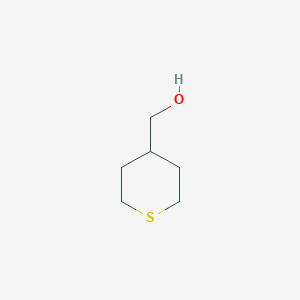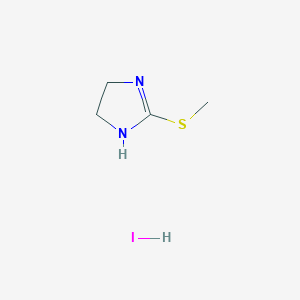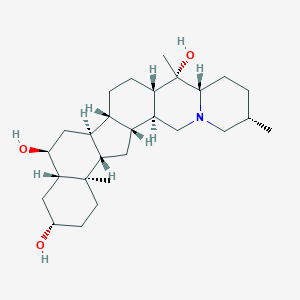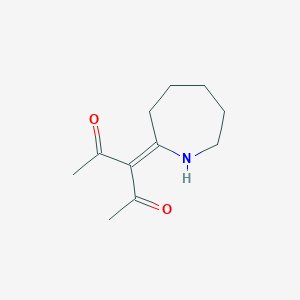
3-(Azepan-2-ylidene)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azepan-2-ylidene)pentane-2,4-dione, also known as APD, is a cyclic β-diketone that has been widely used in scientific research due to its unique chemical structure and properties. APD has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research.
科学研究应用
3-(Azepan-2-ylidene)pentane-2,4-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form porous structures. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione has been studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging.
作用机制
The mechanism of action of 3-(Azepan-2-ylidene)pentane-2,4-dione is based on its ability to form stable complexes with metal ions. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can coordinate with metal ions, such as copper and iron, and form complexes that can interact with biomolecules, such as proteins and nucleic acids. The interaction of 3-(Azepan-2-ylidene)pentane-2,4-dione-metal complexes with biomolecules can lead to various biochemical and physiological effects, such as enzyme inhibition, DNA damage, and oxidative stress.
生化和生理效应
3-(Azepan-2-ylidene)pentane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the metal ion it coordinates with and the target biomolecule it interacts with. In biological systems, 3-(Azepan-2-ylidene)pentane-2,4-dione can inhibit the activity of metalloenzymes by binding to the metal ion cofactor and blocking the active site. 3-(Azepan-2-ylidene)pentane-2,4-dione can also induce DNA damage by generating reactive oxygen species (ROS) through the Fenton reaction. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can induce oxidative stress by depleting cellular antioxidants and disrupting redox homeostasis.
实验室实验的优点和局限性
3-(Azepan-2-ylidene)pentane-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(Azepan-2-ylidene)pentane-2,4-dione is a stable compound that can be stored for long periods without degradation. It is also soluble in a wide range of organic solvents, which makes it easy to handle and use in various experiments. However, 3-(Azepan-2-ylidene)pentane-2,4-dione has some limitations, such as its potential toxicity and reactivity with biomolecules. 3-(Azepan-2-ylidene)pentane-2,4-dione can generate ROS and induce oxidative stress, which can affect the viability and function of cells. Furthermore, 3-(Azepan-2-ylidene)pentane-2,4-dione can interact with biomolecules, such as proteins and nucleic acids, and interfere with their function.
未来方向
There are several future directions for the study of 3-(Azepan-2-ylidene)pentane-2,4-dione, including its potential applications in drug discovery, material science, and biomedical research. In drug discovery, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a scaffold for the design of metal-based drugs that target metalloenzymes and other metal-dependent biomolecules. In material science, 3-(Azepan-2-ylidene)pentane-2,4-dione can be used as a building block for the synthesis of novel MOFs with unique properties and functions. In biomedical research, 3-(Azepan-2-ylidene)pentane-2,4-dione can be further studied for its potential applications as an anticancer agent, an antimicrobial agent, and a fluorescent probe for imaging. Furthermore, the development of 3-(Azepan-2-ylidene)pentane-2,4-dione derivatives with improved properties and reduced toxicity can expand its potential applications in various fields.
合成方法
The synthesis of 3-(Azepan-2-ylidene)pentane-2,4-dione can be achieved through the reaction of azepane with acetylacetone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which undergoes a ring-opening reaction to yield the final product. The yield of 3-(Azepan-2-ylidene)pentane-2,4-dione can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
属性
CAS 编号 |
108140-18-7 |
|---|---|
产品名称 |
3-(Azepan-2-ylidene)pentane-2,4-dione |
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one |
InChI |
InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8- |
InChI 键 |
ZHJHPZXPBJOBQP-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
SMILES |
CC(=C(C1=NCCCCC1)C(=O)C)O |
规范 SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
同义词 |
3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
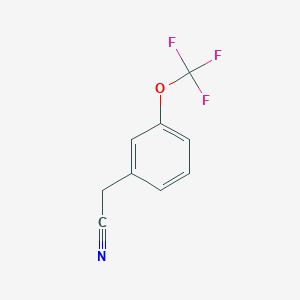
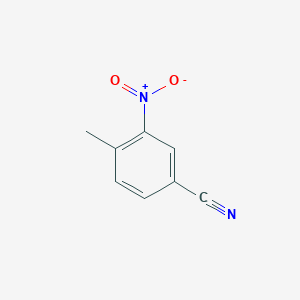

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
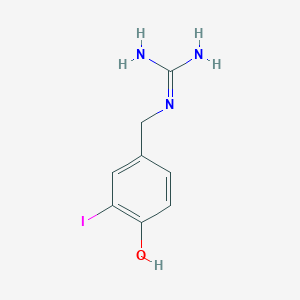
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
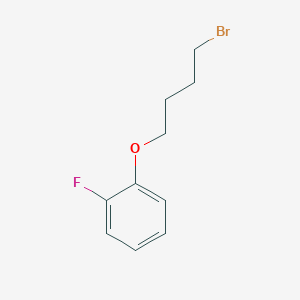
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
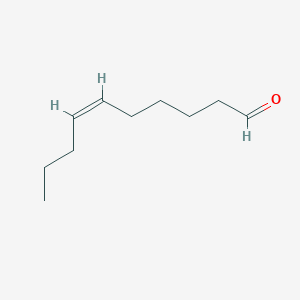
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
